An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG4-Val-Cit-PAB-MMAE
An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG4-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG4-Val-Cit-PAB-MMAE, a critical linker-payload component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis, purification, and characterization of the molecule, along with its mechanism of action.
Introduction
Azido-PEG4-Val-Cit-PAB-MMAE is a sophisticated chemical entity designed for targeted cancer therapy. It comprises several key functional units: an azide (B81097) group for bio-orthogonal conjugation to antibodies, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3] This modular design ensures stability in circulation and specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[4][5]
Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic strategy involves the sequential assembly of the different components. A plausible synthetic route is outlined below, based on established chemical principles for the synthesis of similar ADC linker-payloads.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the experimental protocols section. All reagents should be of high purity and handled in accordance with safety data sheets.
Synthetic Pathway
The synthesis can be logically divided into three main stages:
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Synthesis of the Azido-PEG4-Val-Cit-PAB Linker: This involves the coupling of the Azido-PEG4 moiety to the Val-Cit-PAB backbone.
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Synthesis of the Val-Cit-PAB-MMAE Conjugate: This step involves the attachment of the cytotoxic payload, MMAE, to the Val-Cit-PAB linker.
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Final Coupling and Purification: The azido-functionalized linker is then coupled to the MMAE-containing intermediate to yield the final product.
Caption: Synthetic pathway for Azido-PEG4-Val-Cit-PAB-MMAE.
Characterization
Thorough characterization of Azido-PEG4-Val-Cit-PAB-MMAE is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆₉H₁₁₃N₁₃O₁₇ | [3][6] |
| Molecular Weight | 1396.71 g/mol | [3][6] |
| CAS Number | 1869126-64-6 | [3][6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [6] |
| Storage | -20°C, protect from light | [6] |
Spectroscopic and Chromatographic Data
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the azido-PEG4, Val, Cit, PAB, and MMAE moieties. |
| ¹³C NMR | Resonances consistent with the carbon framework of the entire molecule. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z ~1397.7. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Experimental Protocols
Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
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To a solution of Fmoc-Val-Cit-OH in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol and a coupling reagent such as HATU.
-
Add N,N-diisopropylethylamine (DIPEA) and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.
Step 2: Coupling of MMAE to Val-Cit-PAB
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Deprotect Fmoc-Val-Cit-PAB-OH using a solution of piperidine (B6355638) in DMF.
-
After deprotection, couple the resulting amine with MMAE using a suitable activating agent like HOBt and a carbodiimide.
-
Monitor the reaction by HPLC.
-
Purify the crude Val-Cit-PAB-MMAE by preparative reverse-phase HPLC.
Step 3: Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE
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Activate the carboxylic acid of Azido-PEG4-acid using a coupling agent such as HBTU in the presence of DIPEA in anhydrous DMF.
-
To this activated linker, add the deprotected amine from the Val-Cit-PAB-MMAE intermediate.
-
Stir the reaction at room temperature until completion, as monitored by HPLC.
-
Purify the final product, Azido-PEG4-Val-Cit-PAB-MMAE, by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra and assign the peaks to the corresponding protons and carbons of the molecule.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
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Dissolve the sample in a suitable solvent mixture (e.g., water/acetonitrile).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
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Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm) to determine the purity and retention time.
Mechanism of Action
The Azido-PEG4-Val-Cit-PAB-MMAE, when conjugated to a monoclonal antibody, forms an ADC that targets specific antigens on cancer cells. The mechanism of action can be summarized in the following steps:
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Targeting and Internalization: The ADC binds to the target antigen on the cancer cell surface and is internalized via endocytosis.
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Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
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Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by cathepsin B.[5]
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.
-
Cytotoxicity: MMAE, a potent tubulin inhibitor, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]
Caption: Mechanism of action of an ADC utilizing Azido-PEG4-Val-Cit-PAB-MMAE.
Signaling Pathway
MMAE-induced cell cycle arrest and apoptosis are mediated through the disruption of the microtubule network, which in turn affects various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Inhibition of microtubule function by MMAE can lead to the downregulation of this pathway, contributing to its pro-apoptotic effects.
Caption: Signaling pathway affected by MMAE.
Experimental Workflow
The general workflow for the use of Azido-PEG4-Val-Cit-PAB-MMAE in the preparation and characterization of an ADC is depicted below.
Caption: General experimental workflow for ADC development.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Azido-PEG4-Val-Cit-PAB-MMAE. The provided protocols and diagrams serve as a valuable resource for researchers in the field of targeted cancer therapy and ADC development. The successful synthesis and thorough characterization of this complex molecule are crucial steps in the development of safe and effective antibody-drug conjugates.
References
- 1. Azido-PEG4-Val-Cit-PAB-MMAE | CAS:1869126-64-6 | AxisPharm [axispharm.com]
- 2. Azido-PEG4-Val-Cit-PAB-MMAE [myskinrecipes.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Azido-PEG4-Val-Cit-PAB-MMAE, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
